2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
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Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Thieno[3,2-d]pyrimidine derivatives are synthesized through various chemical reactions involving sulfanylacetamides and other key intermediates. These compounds often exhibit a folded conformation, where the pyrimidine ring is inclined at various angles to the benzene ring, indicating a significant structural aspect for their biological activities (Subasri et al., 2017). Another study highlights the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines, indicating the versatility of these compounds in inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and cell growth, which may suggest potential antitumor applications (Gangjee et al., 2004).
Antitumor and Antibacterial Potential
Several derivatives of thieno[3,2-d]pyrimidine have been explored for their antitumor and antibacterial properties. For instance, novel thieno[3,2-d]pyrimidine derivatives linked with rhodanine have shown potent antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Kerru et al., 2019). Another study synthesized various thieno[3,2-d]pyrimidine derivatives that exhibited significant antitumor activity, comparable to known chemotherapy agents, against different human cancer cell lines, suggesting their application in cancer research (Hafez & El-Gazzar, 2017).
Drug Development and Molecular Docking Studies
Thieno[3,2-d]pyrimidine derivatives have also been subject to drug development and molecular docking studies, aimed at understanding their mechanism of action at the molecular level. One notable study provided quantum chemical insights into the molecular structure and interactions of a related compound, which was synthesized and characterized for its potential as an anti-COVID-19 molecule, highlighting the relevance of such compounds in contemporary medicinal chemistry and pharmacology (Mary et al., 2020).
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-29-18-10-8-17(9-11-18)24-20(27)15-31-23-25-19-12-13-30-21(19)22(28)26(23)14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPRGTWYZGURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
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